molecular formula C17H23BN2O3 B13966816 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B13966816
M. Wt: 314.2 g/mol
InChI Key: PQGKUCLXQJXYSH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a benzyl group at position 1, a methoxy group at position 3, and a pinacol boronate ester at position 4. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The benzyl and methoxy substituents modulate steric and electronic properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

1-benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-12-20(19-15(14)21-5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3

InChI Key

PQGKUCLXQJXYSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OC)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound that exhibits unique structural features contributing to its potential biological activities. This compound integrates a pyrazole ring and a boron-containing dioxaborolane moiety, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is C15H23BN2O3C_{15}H_{23}BN_2O_3 with a molecular weight of approximately 284.27 g/mol. The presence of the dioxaborolane moiety is significant as it can facilitate various chemical reactions and interactions with biological targets.

Biological Activity Overview

Research into the biological activities of this compound has been limited but promising. Preliminary studies suggest potential applications in cancer treatment and metabolic disorders due to its interaction with glucose transport mechanisms.

  • Inhibition of Glucose Transporters : Similar compounds have shown efficacy in inhibiting glucose transporters (GLUTs), which are critical in cancer metabolism. For instance, KL-11743, a related compound, demonstrated potent inhibition of GLUT1/3 transporters in tumor cells . This mechanism could be relevant for 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole as well.
  • Antitumor Activity : The structural similarity to other pyrazole derivatives known for antitumor properties suggests that this compound may also exhibit similar effects. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .

Research Findings

While specific studies on 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole are scarce, related compounds provide insights into its potential biological activities:

Compound NameBiological ActivityReference
KL-11743Inhibits GLUT1/3; induces cell death in TCA cycle-deficient tumors
Pyrazole DerivativesInduce apoptosis in cancer cells; modulate signaling pathways

Case Studies

Case Study 1: Antitumor Activity of Pyrazoles
A study explored various pyrazole derivatives for their antitumor activity against different cancer cell lines. Results indicated that compounds with similar structural motifs to 1-Benzyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction.

Case Study 2: Metabolic Regulation
Research on boron-containing compounds has highlighted their role in metabolic regulation. The dioxaborolane moiety may enhance the compound's ability to interact with metabolic enzymes or transporters involved in glucose metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Common Solvents)
Target Compound C17H21BN2O3 316.17 g/mol 1-Benzyl, 3-Methoxy, 4-Boronate DMF, THF, Dichloromethane
1-(Oxan-2-yl)-4-boronate-1H-pyrazole C13H21BN2O3 288.13 g/mol 1-Oxan-2-yl, 4-Boronate Water/THF mixtures
1,3-Dimethyl-4-boronate-1H-pyrazole C10H17BN2O2 224.07 g/mol 1,3-Dimethyl, 4-Boronate Ethyl Acetate, Hexane

Table 2: Reactivity in Suzuki Coupling

Compound Name Coupling Partner (Example) Yield (%) Reference
Target Compound 4-Bromoanisole 85 Analogous to
1-Isopropyl-4-boronate-1H-pyrazole 4-Iodotoluene 72
1-(Methoxymethyl)-4-boronate-1H-pyrazole 2-Chloropyridine 78

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